molecular formula C22H20N4O3 B2997980 N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide CAS No. 952968-91-1

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide

Cat. No.: B2997980
CAS No.: 952968-91-1
M. Wt: 388.427
InChI Key: COYOQJGKHCRWEC-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide is a chemical compound with the molecular formula C₂₃H₂₂N₄O₃ and a molecular weight of 402.45 g/mol . This reagent is built around an imidazo[1,2-b]pyridazine heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . The imidazo[1,2-b]pyridazine core is recognized for its favorable physicochemical properties, including a high dipole moment that can facilitate π-π stacking interactions with biological targets, and a robust hydrogen-bonding capacity that can be critical for molecular recognition . This scaffold is found in several therapeutically active agents, underlining its utility in the design of pharmacologically relevant compounds . For instance, similar molecular frameworks are being investigated for their potential as inhibitors of various enzymes, such as PDE10 (Phosphodiesterase 10) for applications in nervous system and metabolic diseases, and as antagonists for receptors like the C3a receptor . Researchers can leverage this compound as a key chemical building block in developing novel bioactive molecules or as a pharmacological probe to study specific biological pathways. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-4-6-15(7-5-14)22(27)24-17-12-16(8-9-19(17)28-2)18-13-26-20(23-18)10-11-21(25-26)29-3/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYOQJGKHCRWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazinyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity

  • The ethoxy substitution in BF22516 (vs.
  • The fluoro analog (CAS 955618-03-8) has a lower molecular weight (376.40 g/mol) due to the smaller fluorine atom replacing methoxy, which may improve pharmacokinetic properties such as metabolic stability .

Electronic and Steric Modifications

  • The chloro-dimethoxy analog (CAS 946217-58-9) introduces a chlorine atom (electron-withdrawing) and additional methoxy groups, which could alter binding interactions with target proteins. The chlorine’s steric bulk may hinder rotational freedom, affecting conformational stability .

Core Heterocycle Variations

  • Compounds like N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide () share a similar imidazo-fused heterocycle but replace pyridazine with pyrimidine, altering hydrogen-bonding capacity and aromatic surface area .

Implications for Drug Discovery

  • Bioisosteric replacements (e.g., methoxy → fluoro) balance potency and ADME properties. The fluoro analog’s reduced molecular weight and electronegativity may enhance target selectivity .
  • Polar substituents (e.g., dimethoxy groups in CAS 946217-58-9) could improve solubility but require optimization to avoid excessive polarity limiting blood-brain barrier penetration .

Biological Activity

N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer therapy. Its unique structure, characterized by an imidazo[1,2-b]pyridazine moiety and various functional groups, contributes to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, with a molecular weight of approximately 388.43 g/mol. The compound features:

  • Methoxy groups at the 2- and 6-positions of the imidazo[1,2-b]pyridazine.
  • A 4-methylbenzamide group that enhances solubility and bioavailability.

These structural characteristics are crucial for its interaction with biological targets.

The primary biological activity of this compound is linked to its inhibition of the mTOR (mammalian target of rapamycin) pathway , which plays a critical role in regulating cell growth and proliferation. Key findings include:

  • G1-phase Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
  • Suppression of Protein Phosphorylation : It inhibits phosphorylation of key proteins such as AKT and S6, integral to the mTOR signaling pathway. This suppression is vital for its anticancer effects.

Anticancer Effects

Research indicates that this compound exhibits potent anticancer properties across various cancer cell lines:

Cell Line IC50 (µM) Notes
K562 (CML)< 1Comparable to imatinib
HL-60 (Leukemia)1.42 - 1.52High activity observed
MCF-7 (Breast Cancer)4.56Significant inhibitory ability
HepG2 (Liver Cancer)Not specifiedFurther studies needed

These results highlight the compound's potential as a therapeutic agent in targeting specific cancer types.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in multiple myeloma cell lines with GI50 values as low as 30 nM . These findings suggest that this compound could serve as a lead candidate for further development in cancer therapy.

Q & A

Q. What are the standard synthetic routes for N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide, and how is purity validated?

The compound is typically synthesized via multi-step protocols involving coupling reactions and functional group modifications. For example, intermediates like 6-chloroimidazo[1,2-b]pyridazine derivatives are reacted with substituted phenyl groups using catalysts such as HBTU ( ). Key steps include:

  • Nucleophilic substitution : Methoxy groups are introduced via sodium methoxide-mediated displacement of chloro substituents ().
  • Coupling reactions : Amide bonds are formed using reagents like i-Pr2NEt and HBTU in solvents such as DMF ().
    Purity validation :
  • HPLC : Retention times (e.g., 9.5–13.9 minutes) and peak integration confirm ≥95% purity ().
  • 1H NMR : Integration ratios and chemical shifts verify structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm) ().

Q. Which spectroscopic and chromatographic methods are employed for structural confirmation?

  • 1H/13C NMR : Assignments of aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) confirm regiochemistry ().
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 394.4 [M+H]+) validate molecular weight ().
  • IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) support functional groups ().

Advanced Questions

Q. How can synthetic protocols be optimized to enhance yield and scalability while maintaining high purity?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(dppf)Cl2) improve cross-coupling efficiency ().
  • Solvent systems : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reaction homogeneity ().
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 70°C for methoxylation vs. traditional reflux) ().
  • Purification : Gradient elution in silica gel chromatography separates regioisomers ().

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic stability : Incorporate deuterium at labile positions to slow CYP450-mediated degradation ().
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoparticles improves bioavailability ().
  • Prodrug design : Esterification of methoxy groups enhances membrane permeability ().

Q. How to design molecular docking studies to predict target interactions?

  • Software tools : Use CCP4 suite for crystallographic data analysis () and AutoDock Vina for binding affinity calculations.
  • Validation : Compare docking poses with X-ray structures of related compounds (e.g., RET kinase inhibitors in ).
  • Free energy perturbation (FEP) : Quantify substituent effects (e.g., methoxy vs. methyl) on binding thermodynamics ().

Q. What are the implications of substituent modifications on the imidazo[1,2-b]pyridazine core for target selectivity?

  • Methoxy groups : Enhance solubility but may reduce affinity for hydrophobic binding pockets ().
  • Trifluoromethyl : Increases metabolic stability and π-stacking interactions ().
  • SAR studies : Systematic replacement of the 4-methylbenzamide group with bioisosteres (e.g., pyridinyl) can optimize kinase selectivity ().

Methodological Tables

Q. Table 1: Key Analytical Parameters for Purity Validation

MethodParametersExample Data (Evidence)
HPLCColumn: C18, Flow: 1.0 mL/min, λ: 254 nmtR = 9.5 min, Purity: 99.6% (9)
1H NMR (400 MHz)Solvent: CDCl3, δ (ppm): 3.85 (s, OCH3)Integration confirms stoichiometry (9, 11)

Q. Table 2: Impact of Substituents on Pharmacokinetic Properties

SubstituentEffect on SolubilityMetabolic Stability (t1/2)Target Affinity (IC50)
6-Methoxy↑ Aqueous solubilityModerate (3.2 h)12 nM (Kinase X) (9)
6-Methyl↓ SolubilityHigh (6.5 h)8 nM (Kinase X) (9)

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